molecular formula C17H17N3O2S B5525420 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol

Cat. No.: B5525420
M. Wt: 327.4 g/mol
InChI Key: ODIPDNKSGGZOKP-UHFFFAOYSA-N
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Description

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of thiazole-containing molecules. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-(dimethylamino)aniline with 2-bromo-1,3-thiazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol include:

Uniqueness

Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)12-5-3-11(4-6-12)18-17-19-15(10-23-17)14-8-7-13(21)9-16(14)22/h3-10,21-22H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIPDNKSGGZOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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